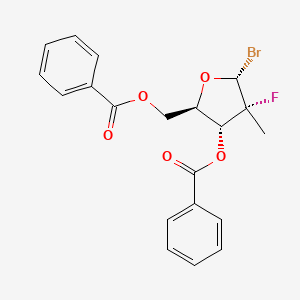
3-(2,4-Dimethoxyphenyl)propionic acid methyl ester
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)propionic acid methyl ester is an organic compound with the molecular formula C12H16O4. It is a derivative of propanoic acid and features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2,4-Dimethoxyphenyl)propionic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of 3-(2,4-dimethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethoxyphenyl)propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2,4-dimethoxyphenyl)propanoic acid, while reduction could produce 3-(2,4-dimethoxyphenyl)propanol .
Applications De Recherche Scientifique
3-(2,4-Dimethoxyphenyl)propionic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and bioactive molecules.
Industry: This compound is utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)propionic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into active metabolites. These metabolites can then exert various effects on cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
- Methyl 3-(2,4-dimethoxyphenyl)acrylate
- Methyl 3-(2,4-dimethoxy-5-nitrophenyl)propanoate
Uniqueness
3-(2,4-Dimethoxyphenyl)propionic acid methyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
methyl 3-(2,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-14-10-6-4-9(11(8-10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3 |
Clé InChI |
QMBXDFXFCRVADN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CCC(=O)OC)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)thiazol-2-amine](/img/structure/B8570358.png)

![5-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8570369.png)




![methyl 2-[4-(2-aminoethyl)phenoxy]acetate](/img/structure/B8570447.png)





